1-(1H-benzimidazol-2-yl)ethanamine
Overview
Description
1-(1H-Benzimidazol-2-yl)ethanamine is an organic compound with the molecular formula C(9)H({11})N(_3) It features a benzimidazole ring attached to an ethanamine group
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets for these activities can vary widely, depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some benzimidazole derivatives have been found to inhibit the polymerization of tubulin , which is crucial for cell division and could explain their anticancer activity.
Biochemical Pathways
For instance, the inhibition of tubulin polymerization would affect the cell cycle and potentially lead to cell death .
Result of Action
Based on the activities of benzimidazole derivatives, it can be inferred that the compound could potentially have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Benzimidazol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with acetic acid to form benzimidazole, followed by alkylation with ethylamine. The reaction conditions typically include:
Temperature: Moderate heating (around 80-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Yields imines or amides.
Reduction: Produces more saturated amines.
Substitution: Results in various substituted benzimidazole derivatives.
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
- 1-(1H-Benzimidazol-2-yl)methanamine
- 2-(1H-Benzimidazol-2-yl)ethanamine
- 1-(1H-Benzimidazol-2-yl)propanamine
Comparison: 1-(1H-Benzimidazol-2-yl)ethanamine is unique due to its specific ethanamine side chain, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in multiple domains.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSULSSADMIWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74461-35-1 | |
Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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